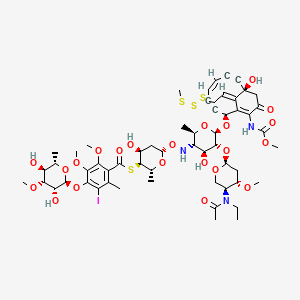

N-Acetyl-Calicheamicin

説明

Synthesis Analysis

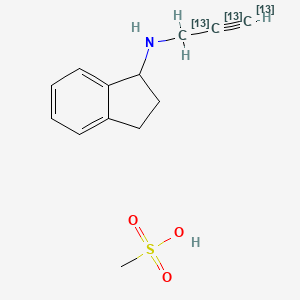

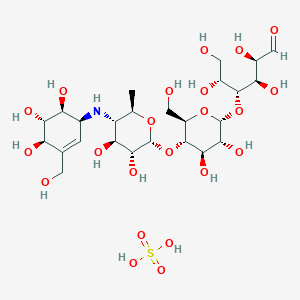

The synthesis of N-Acetyl-Calicheamicin involves attaching the thiol of a reduced calicheamicin to an engineered cysteine on the antibody via a disulfide bond to generate a linkerless and traceless conjugate . This results in homogeneous conjugates that possess minimal aggregation and display high in vivo stability .Molecular Structure Analysis

N-Acetyl-Calicheamicin is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Once the ADC is internalized and degraded in the lysosome, the potent calicheamicin derivative, N-Acetyl-Calicheamicin, is then activated by reduction of the dimethyl disulfide trigger in the cytosol to form the potent enediyne diradical capable of inducing DNA strand breaks .Chemical Reactions Analysis

Calicheamicin ADCs are effective therapeutics for leukemias. They are heterogeneous, aggregation-prone, and have a shortened half-life due to the instability of the acid-sensitive hydrazone linker in circulation . The heterogeneity, aggregation, and circulation stability of calicheamicin ADCs can be improved by directly attaching the thiol of a reduced calicheamicin to an engineered cysteine on the antibody via a disulfide bond to generate a linkerless and traceless conjugate .Physical And Chemical Properties Analysis

N-Acetyl-Calicheamicin is a solid white to off-white compound . Its molecular weight is 1410.39 and its formula is C57H76IN3O22S4 . It is soluble in DMSO .科学的研究の応用

Antibody-Drug Conjugates (ADCs) for Leukemia Treatment

N-Acetyl-Calicheamicin has been used in the development of Antibody-Drug Conjugates (ADCs) , which are effective therapeutics for leukemias . Two such ADCs have been approved in the United States: Mylotarg (gemtuzumab ozogamicin) , which targets CD33 for acute myeloid leukemia, and Besponsa (inotuzumab ozogamicin) , which targets CD22 for acute lymphocytic leukemia .

Improved ADC Properties

Researchers have been working on improving the properties of Calicheamicin ADCs. They have managed to reduce the heterogeneity, aggregation, and circulation instability of these ADCs by directly attaching the thiol of a reduced calicheamicin to an engineered cysteine on the antibody via a disulfide bond . This has resulted in homogeneous conjugates with minimal aggregation and high in vivo stability .

Application in Solid Tumor Treatment

The improved Calicheamicin ADCs have shown high efficacy in mouse models of both solid tumor (HER2 + breast cancer) and hematologic malignancies (CD22 + non-Hodgkin lymphoma) .

Increased Tolerability

Safety studies in rats with the novel Calicheamicin ADC have revealed an increased tolerability compared with that reported for Mylotarg .

DNA Damage

Calicheamicin-based ADCs represent a class of ADCs that cause DNA damage . This makes them potent cytotoxic agents, which can be used in targeted cancer therapy .

Bystander Killing Effect

Uncialamycin-based ADCs, which are similar to Calicheamicin-based ADCs, have been found to display a strong bystander killing effect . This means that they can kill neighboring cancer cells that the drug is not directly bound to .

作用機序

Target of Action

N-Acetyl-Calicheamicin is a potent DNA-damaging agent . It is primarily used in the form of antibody-drug conjugates (ADCs) to target specific cells. The ADCs are designed to bind to specific antigens on the surface of the target cells. For instance, Mylotarg (gemtuzumab ozogamicin) targets CD33, a protein found on the surface of acute myeloid leukemia cells . Similarly, Besponsa (inotuzumab ozogamicin) targets CD22, a protein found on the surface of acute lymphocytic leukemia cells .

Mode of Action

Once the ADC binds to its target antigen, it is internalized by the cell . Inside the cell, the calicheamicin derivative is liberated from the antibody by acid hydrolysis . The potent calicheamicin derivative, N-acetyl-γ-calicheamicin, is then activated by reduction of the dimethyl disulfide trigger in the cytosol to form the potent enediyne diradical capable of inducing DNA strand breaks .

Biochemical Pathways

The primary biochemical pathway affected by N-Acetyl-Calicheamicin is DNA synthesis. The compound binds to the DNA in the minor groove and then undergoes a reaction similar to Bergman’s cyclization to generate diradical substances . These diradical substances cause DNA strand breaks, which can lead to cell death .

Pharmacokinetics

The pharmacokinetics of N-Acetyl-Calicheamicin are largely determined by the properties of the ADC. The ADCs are designed to be stable in circulation, with minimal aggregation . Once the ADC is internalized and degraded in the lysosome, the potent calicheamicin derivative, N-acetyl-γ-calicheamicin, is then activated . The ADC, as measured by total antibody, demonstrated a very slow clearance and long half-life, suggesting there was very little impact due to the instability of the acid-sensitive hydrazone linker in circulation .

Result of Action

The primary result of N-Acetyl-Calicheamicin’s action is the induction of DNA damage, which can lead to cell death . This makes it a potent therapeutic agent for conditions such as leukemia, where the goal is to selectively kill cancer cells .

Action Environment

The action of N-Acetyl-Calicheamicin can be influenced by the environment within the cell. For instance, the liberation of the calicheamicin derivative from the antibody requires an acidic environment, such as that found within a lysosome . Additionally, the stability of the ADC in circulation can be affected by factors such as pH and temperature .

Safety and Hazards

N-Acetyl-Calicheamicin is highly toxic and can cause fatal if swallowed or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . It is suspected of causing cancer . Safety studies in rats with this novel calicheamicin ADC revealed an increased tolerability compared with that reported for Mylotarg .

将来の方向性

The development of N-Acetyl-Calicheamicin ADCs is a promising area of research. Applying novel linker chemistry with site-specific conjugation affords an improved, next-generation calicheamicin ADC . These ADCs are highly efficacious in mouse models of both solid tumor and hematologic malignancies . Preclinical data suggest that ABBV-011, a novel SEZ6-targeted, calicheamicin-based ADC for the treatment of small cell lung cancer (SCLC), may provide a novel treatment for patients with SCLC and a rationale for ongoing phase I studies .

特性

IUPAC Name |

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13E)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H76IN3O22S4/c1-13-61(30(6)62)32-25-76-37(23-36(32)71-7)81-50-45(66)42(27(3)78-55(50)80-35-18-16-14-15-17-20-57(70)24-34(64)43(59-56(69)75-11)40(35)31(57)19-21-85-87-84-12)60-83-38-22-33(63)52(29(5)77-38)86-53(68)39-26(2)41(58)48(51(74-10)47(39)72-8)82-54-46(67)49(73-9)44(65)28(4)79-54/h14-15,19,27-29,32-33,35-38,42,44-46,49-50,52,54-55,60,63,65-67,70H,13,21-25H2,1-12H3,(H,59,69)/b15-14-,31-19+/t27-,28+,29-,32+,33+,35+,36+,37+,38+,42-,44+,45+,46-,49-,50-,52-,54+,55+,57+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDOZYZAJKUVRZ-IOCYQWGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H76IN3O22S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-Calicheamicin | |

CAS RN |

108212-76-6 | |

| Record name | Carbamic acid, [(1R, 4Z, 8S, 13E)-8-[[2-O-[4-(acethylethylamino)-2,4-dideoxy-3-O-methyl- α-L-threo-pentopyranosyl]-4,6-dideoxy-4-[[[2,6-dideoxy-4-S-[4-[(6-deoxy-3-O-methyl- α -L-mannopyranosyl)oxy]-3-iodo-5,6-dimethoxy-2-methylbenzoyl]-4-thio-β-D-ribo-hexopyranosyl]-oxy]-amino]- β -D-glucopyranosyl]oxy]-1-hydroxy-13-[2-(methyltrithio)ethylidene [7. ]-11-oxobicyclo 3.1] trideca-4,9-diene-2,6-diyn-10-yl]-,methylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does N-Acetyl-Calicheamicin exert its cytotoxic effects, and what are the downstream consequences?

A1: N-Acetyl-Calicheamicin functions as a DNA-damaging agent. [] It binds to the minor groove of DNA, and upon activation, it undergoes a Bergman cyclization reaction. This leads to the formation of a highly reactive diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately causing double-strand DNA breaks. [] These breaks are lethal to rapidly dividing cells, making N-Acetyl-Calicheamicin a potent cytotoxic agent, particularly against cancer cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)